![molecular formula C12H17BO3 B1451808 [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid CAS No. 1313760-64-3](/img/structure/B1451808.png)
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid
Overview
Description
“[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is a chemical compound with the molecular formula C12H17BO3 . It is a powder with a molecular weight of 220.08 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is 1S/C12H17BO3/c1-9-6-7-12 (11 (8-9)13 (14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3
.
Chemical Reactions Analysis
Boronic acids, including “[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid”, play an exquisite role in synthetic chemistry . They are involved in several highly useful transformations, including the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .
Physical And Chemical Properties Analysis
“[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is a powder that is stored at room temperature .
Scientific Research Applications
Sensing Applications
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid: is utilized in sensing applications due to its ability to form complexes with diols and strong Lewis bases like fluoride or cyanide anions. This property is exploited in both homogeneous assays and heterogeneous detection systems, where the compound can act at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s interaction with proteins allows for its use in biological labelling and protein manipulation. It can be used to modify proteins or to label cells, which is particularly useful in the study of cellular processes and protein functions .
Therapeutic Development
Boronic acids, including this compound, have potential applications in the development of therapeutics. Their ability to interact with various biological molecules makes them suitable candidates for drug design and development .
Separation Technologies
In separation technologies, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid can be used for the selective binding and separation of diols and other compounds. This is particularly useful in the purification of biomolecules and in analytical chemistry .
Material Science
This boronic acid derivative finds applications in material science, particularly in the creation of polymers for controlled release systems. For example, it can be incorporated into polymers used for the controlled release of insulin, making it valuable in diabetes research .
Catalysis
The compound is also used in catalysis, where its enhanced Lewis acidity compared to other boronic acids makes it a valuable catalyst for certain chemical reactions. This includes regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .
Mechanism of Action
Boronic acids, such as “[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Safety and Hazards
Future Directions
The use of boronic acids in medicinal chemistry is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(2-cyclopentyloxy-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-9-6-7-12(11(8-9)13(14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLMKUJEQSKWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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